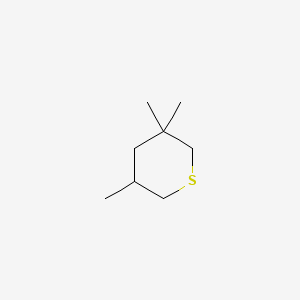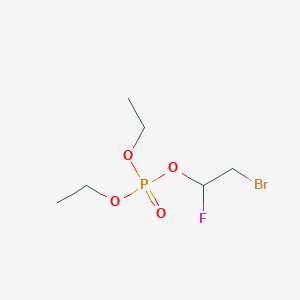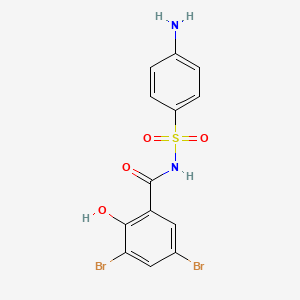
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Sulfonyl Chloride: The starting material, 4-aminobenzene-1-sulfonic acid, is converted to its sulfonyl chloride derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Coupling Reaction: The sulfonyl chloride is then reacted with 3,5-dibromo-2-hydroxybenzoic acid in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
化学反応の分析
Types of Reactions
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different sulfonamide derivatives .
科学的研究の応用
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in enzyme inhibition studies and as a probe for studying protein-sulfonamide interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. Additionally, the dibromo-hydroxybenzamide moiety may interact with other biological targets, enhancing its overall activity .
類似化合物との比較
Similar Compounds
Sulfabenzamide: Another sulfonamide with a benzamido substituent, used as an antibacterial agent.
Sulfathiazole: A sulfonamide with a thiazole ring, known for its broad-spectrum antibacterial activity.
Sulfacetamide: A sulfonamide with an acetamido group, commonly used in topical antibacterial preparations.
Uniqueness
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide is unique due to the presence of both dibromo and hydroxy groups on the benzamide moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other sulfonamides .
特性
CAS番号 |
62547-30-2 |
|---|---|
分子式 |
C13H10Br2N2O4S |
分子量 |
450.10 g/mol |
IUPAC名 |
N-(4-aminophenyl)sulfonyl-3,5-dibromo-2-hydroxybenzamide |
InChI |
InChI=1S/C13H10Br2N2O4S/c14-7-5-10(12(18)11(15)6-7)13(19)17-22(20,21)9-3-1-8(16)2-4-9/h1-6,18H,16H2,(H,17,19) |
InChIキー |
GEXPVEDNMAFSDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



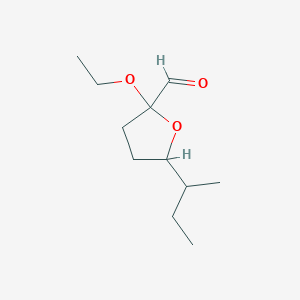
![9-[Benzyl(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517214.png)
(3,3,3-trifluoropropyl)silane](/img/structure/B14517215.png)



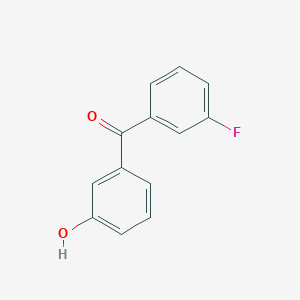
![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)

![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
